BW 942C

Traveler's Diarrhea Antidiarrheal Efficacy Randomized Controlled Trial

Many enkephalin analogues lack oral bioavailability or selective therapeutic windows. BW 942C (CAS 98311-64-9) is a synthetic enkephalin-like pentapeptide engineered for oral activity and prolonged GI action. • Mixed mu/kappa opioid partial agonist; antagonizes full kappa agonists U50,488H and bremazocine. • Reduced cisplatin-induced diarrhea incidence to 27% vs 67% placebo (P=.02) in clinical trials. • Biphasic diuretic response-enables mechanistic studies of partial kappa agonism.

Molecular Formula C32H43N7O11S
Molecular Weight 733.8 g/mol
CAS No. 98311-64-9
Cat. No. B606434
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBW 942C
CAS98311-64-9
SynonymsBW 942C;  BW-942C;  BW942C;  BW-942-C;  Tyr-met-O-gly-4-No2-phe-pro-NH2; 
Molecular FormulaC32H43N7O11S
Molecular Weight733.8 g/mol
Structural Identifiers
SMILESCC(=O)O.CS(=O)CCC(C(=O)NCC(=O)NC(CC1=CC=C(C=C1)[N+](=O)[O-])C(=O)N2CCCC2C(=O)N)NC(=O)C(CC3=CC=C(C=C3)O)N
InChIInChI=1S/C30H39N7O9S.C2H4O2/c1-47(46)14-12-23(35-28(41)22(31)15-18-6-10-21(38)11-7-18)29(42)33-17-26(39)34-24(16-19-4-8-20(9-5-19)37(44)45)30(43)36-13-2-3-25(36)27(32)40;1-2(3)4/h4-11,22-25,38H,2-3,12-17,31H2,1H3,(H2,32,40)(H,33,42)(H,34,39)(H,35,41);1H3,(H,3,4)/t22-,23+,24-,25-,47?;/m0./s1
InChIKeyFQGZOHCZCBITHQ-PRQKMLKRSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

BW 942C (CAS 98311-64-9): Essential Scientific Profile and Procurement Considerations


BW 942C is a synthetic, enkephalin-like pentapeptide with the chemical structure Tyr-D-Met(O)-Gly-pNO2-Phe-Pro-NH2 [1]. It was introduced as a novel antidiarrheal agent in the 1980s and acts as a mixed opioid receptor agonist with highest affinity for mu and delta opioid receptors and intermediate affinity for kappa opioid receptors [2]. The compound's molecular formula is C32H43N7O11S, with a molecular weight of 733.79 g/mol . Unlike naturally occurring enkephalins, BW 942C was specifically engineered for oral bioavailability and prolonged gastrointestinal activity, making it a distinct chemical entity within the opioid peptide class [3].

Compound Identity Synthetic enkephalin-like pentapeptide with mixed mu/delta/kappa opioid receptor profile.
Pharmacokinetics Reported oral bioavailability and prolonged gastrointestinal activity in model contexts.
Research Fit Enables opioid receptor pharmacology and gastrointestinal secretion studies.

Why BW 942C Cannot Be Readily Substituted with Generic Antidiarrheal Agents or Other Opioid Peptides


BW 942C's unique pharmacological profile—a mixed mu and kappa opioid partial agonist with a distinct separation between therapeutic and adverse effect doses—cannot be replicated by generic antidiarrheal agents like loperamide or other enkephalin analogs [1]. Unlike loperamide, which is primarily a peripheral mu-opioid agonist, BW 942C demonstrates a biphasic effect on diuresis, acting as a partial kappa agonist that antagonizes the effects of full kappa agonists like U50,488H and bremazocine [2]. This partial agonist activity at kappa receptors, combined with its mu agonist properties, results in a unique efficacy and side-effect profile that is not interchangeable with other in-class compounds [3]. Furthermore, its specific efficacy in reducing diarrhea in clinical settings, such as traveler's diarrhea and chemotherapy-induced diarrhea, has been established in randomized controlled trials against both placebo and active comparators, highlighting its distinct clinical utility [4].

BW 942C Profile
Mixed mu/kappa partial agonist with biphasic diuretic response
Loperamide is a peripheral mu agonist only; lacks kappa partial agonism and may not replicate biphasic diuretic response.
BW 942C Profile
Partial kappa agonism demonstrated; antagonizes full agonists
Full kappa agonists (e.g., U50,488H, bremazocine) produce full agonism; receptor interpretation may differ and cross-tolerance may shift.
BW 942C Profile
Engineered oral peptide with defined pharmacological profile
Other enkephalin analogs may have different selectivity and metabolic stability; endpoint profiles may not transfer directly.

Quantitative Evidence of BW 942C's Differentiation from Comparators: A Procurement-Focused Analysis


Superior Early Relief of Traveler's Diarrhea Compared to Trimethoprim-Sulfamethoxazole (TMP-SMX)

In a randomized, placebo-controlled trial of 134 adults with acute traveler's diarrhea in Guadalajara, Mexico, BW 942C demonstrated statistically superior relief of diarrhea and cramps during the first 12 hours of therapy compared to trimethoprim-sulfamethoxazole (TMP-SMX). The difference in symptom relief was significant at P = .02 [1]. Additionally, BW 942C was more effective than placebo (P = .0007) [1]. While TMP-SMX provided more lasting relief over 3 days, the combination of both agents offered the prompt relief of BW 942C with the sustained efficacy of TMP-SMX [1].

Early Traveler's Diarrhea Relief
Head-to-head
BW 942C: more relief vs TMP-SMX in first 12 h (P=.02)
Supports rapid-onset endpoint research
RCT; 134 adults; combination sustained relief
Traveler's Diarrhea Antidiarrheal Efficacy Randomized Controlled Trial

Significant Reduction of Cisplatin-Induced Diarrhea Compared to Placebo

In a randomized, double-blind, placebo-controlled trial involving 30 lung cancer patients receiving cisplatin chemotherapy, oral BW 942C significantly reduced the incidence of diarrhea. Only 27% of patients receiving BW 942C experienced diarrhea, compared to 67% in the placebo group (P = .02) [1]. Furthermore, the percentage of patients with loose bowel movements was 27% in the BW 942C group versus 93% in the placebo group (P = .0002) [1]. There were no significant differences in vomiting or other side effects between groups, indicating a specific antidiarrheal benefit [1].

Cisplatin-Induced Diarrhea
Head-to-head
BW 942C: 27% vs Placebo: 67% diarrhea incidence (P=.02)
Supports supportive-care endpoint context
RCT; 30 lung cancer patients
Chemotherapy-Induced Diarrhea Supportive Care Randomized Controlled Trial

Unique Partial Kappa Opioid Agonist Activity Distinguished from Full Agonists U50,488H and Bremazocine

In Long-Evans rats, BW 942C produced a biphasic dose-response curve for urine output: lower doses increased output while higher doses suppressed it, characteristic of a partial agonist [1]. In direct comparison, BW 942C was less efficacious in producing diuresis than the full kappa agonists bremazocine and U50,488H [1]. Furthermore, BW 942C antagonized the diuretic effects of both bremazocine and U50,488H, and rats made tolerant to U50,488H-induced diuresis were cross-tolerant to BW 942C [1]. In humans, a single 2-mg dose of BW 942C increased urine output 5-fold over control values, confirming its partial agonist activity in a clinical setting [1].

Kappa Partial Agonism
Head-to-head
Antagonized U50,488H/bremazocine diuresis; 5-fold human urine increase
Supports kappa receptor partial-agonism studies
Rat diuresis model; human data
Opioid Receptor Pharmacology Kappa Agonist In Vivo Diuresis

Distinct Abuse Potential Profile Compared to Morphine and Mixed Agonists Cyclazocine/Ketocyclazine

In a double-blind, randomized, crossover study in nine opioid abusers, BW 942C (0.5-2.0 mg IM) was compared to morphine (7.5-30 mg IM) and placebo [1]. While both drugs constricted pupils and increased scores on the "Feel Drug" measure, only morphine produced these effects in a dose-related manner [1]. Crucially, BW 942C was not identified as an opiate and did not increase drug "Liking" or euphoria (MBG) scale scores; instead, it increased dysphoria (LSD) and sedation (PCAG) scale scores [1]. The study concluded that BW 942C is not a morphine-like drug and its profile is more similar to cyclazocine and ketocyclazine, suggesting a lower abuse potential than a pure mu agonist [1].

Abuse Potential Profile
Head-to-head
No euphoria/drug liking; increased dysphoria and sedation vs morphine
Supports mixed mu/kappa abuse-liability research
Crossover study; 9 opioid abusers
Abuse Liability Opioid Pharmacology Subjective Effects

Primary Research and Industrial Application Scenarios for BW 942C Based on Verifiable Evidence


Investigating Novel Treatments for Acute Infectious Diarrhea and Traveler's Diarrhea

Given its demonstrated superior early relief of diarrhea and cramps compared to TMP-SMX in a randomized trial [1], BW 942C is an ideal candidate for further clinical research into fast-acting, non-antibiotic interventions for traveler's diarrhea. Its unique mechanism of action, involving mixed opioid receptor activity, also makes it a valuable tool for studying the pathophysiology of secretory diarrhea and for developing combination therapies that leverage its rapid onset of action alongside antibiotics for sustained relief [1].

Developing Supportive Care Strategies for Chemotherapy-Induced Diarrhea

The significant reduction in cisplatin-induced diarrhea incidence (27% vs. 67% for placebo, P = .02) positions BW 942C as a critical compound for research in oncology supportive care [2]. Further studies could explore its efficacy in preventing diarrhea from other chemotherapeutic agents and its integration into multimodal antiemetic regimens, potentially improving patient quality of life and treatment adherence.

Elucidating Kappa Opioid Receptor Pharmacology and Partial Agonism

BW 942C's well-characterized partial kappa agonist activity, including its antagonism of full agonists like U50,488H and bremazocine and its biphasic diuretic response in rats [3], makes it an indispensable tool for basic and translational research in opioid pharmacology. It is particularly suited for studies investigating the functional consequences of partial agonism at kappa receptors and for screening novel compounds with similar profiles, with the goal of developing analgesics with reduced abuse potential and side effects.

Assessing Abuse Liability and Subjective Effects of Mixed Opioid Agonists

The unique human pharmacology of BW 942C, which produces dysphoria and sedation without euphoria or drug liking in opioid-experienced individuals [4], provides a robust experimental platform for assessing the abuse liability of mixed mu/kappa agonists. This scenario is crucial for the pharmaceutical industry's efforts to develop safer pain medications, as BW 942C serves as a reference compound for differentiating desirable analgesic effects from undesirable subjective effects that drive abuse.

Application
Selection Property
Validation Focus
Traveler's diarrhea early intervention studies
Rapid-onset mechanism in secretory diarrhea models
Early symptom-relief endpoints; antibiotic combination context
Chemotherapy-induced diarrhea supportive-care research
Diarrhea incidence reduction in cisplatin models
Endpoint incidence and severity; multi-agent regimens
Kappa opioid receptor partial-agonism studies
Mixed mu/kappa profile with kappa antagonism
Diuretic response curves; cross-tolerance models
Opioid abuse-liability profiling
Dysphoric/sedative profile without euphoria
Subjective effects scales (MBG, LSD, PCAG); morphine comparator context

Technical Documentation Hub

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27 linked technical documents
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